molecular formula C15H19NO6 B1326014 Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate CAS No. 898758-93-5

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

Cat. No.: B1326014
CAS No.: 898758-93-5
M. Wt: 309.31 g/mol
InChI Key: ZXYKLGQSWHLDLV-UHFFFAOYSA-N
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Description

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is an organic compound that features a nitro group, a methoxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate typically involves the esterification of 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous-flow process. This method allows for the efficient and scalable production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 6-(4-amino-3-methoxyphenyl)-6-oxohexanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoic acid and ethanol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate can be compared with other similar compounds such as:

  • Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate
  • Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
  • Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate

These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to its specific ester and ketone functionalities, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-3-22-15(18)7-5-4-6-13(17)11-8-9-14(21-2)12(10-11)16(19)20/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYKLGQSWHLDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645842
Record name Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-93-5
Record name Ethyl 4-methoxy-3-nitro-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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